

Application Notes and Protocols for Cefoperazone Minimum Inhibitory Concentration (MIC) Testing

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Compound of Interest		
Compound Name:	Cefobis	
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Introduction

Cefoperazone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) of Cefoperazone is crucial for surveillance studies, new drug development, and guiding clinical therapy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] This document provides detailed protocols for three standard methods of MIC determination for Cefoperazone: Broth Microdilution, Agar Dilution, and Kirby-Bauer Disk Diffusion, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

It is important to note that while Cefoperazone has been in use for many years, the Clinical and Laboratory Standards Institute (CLSI) does not currently provide validated MIC interpretive breakpoints for Cefoperazone against many common bacteria in its recent M100 documents.[2] Researchers should exercise caution when interpreting results and may need to rely on older standards or institution-specific criteria. For the combination product Cefoperazone/Sulbactam, a 2:1 or 1:1 ratio of Cefoperazone to Sulbactam is often recommended for testing.[3][4]

Data Presentation



The following tables summarize the available quantitative data for Cefoperazone MIC and disk diffusion testing.

Table 1: Quality Control Ranges for Cefoperazone Broth Microdilution

Quality Control Strain	Antimicrobial Agent	CLSI-Recommended MIC Range (µg/mL)	
Escherichia coli ATCC® 25922	Cefoperazone	Not readily available in public CLSI documents.	
Staphylococcus aureus ATCC® 29213	Cefoperazone	Not readily available in public CLSI documents.	
Pseudomonas aeruginosa ATCC® 27853	Cefoperazone	Not readily available in public CLSI documents.	
Acinetobacter calcoaceticus subsp. anitratus ATCC® 43498	Cefoperazone	16 - 64[3]	
Acinetobacter calcoaceticus subsp. anitratus ATCC® 43498	Cefoperazone/Sulbactam (2:1 ratio)	1.0/0.5 - 8.0/4.0[3]	
Bacteroides thetaiotaomicron ATCC® 29741	Cefoperazone/Sulbactam (2:1 ratio)	8.0/4.0 - 32/16[3]	

Note: The absence of readily available CLSI QC ranges for Cefoperazone alone in broth microdilution necessitates that individual laboratories establish their own internal quality control measures based on historical data or by referencing the full CLSI M100 document.

Table 2: Quality Control Ranges for Cefoperazone Kirby-Bauer Disk Diffusion (30 µg disk)

Quality Control Strain	Zone Diameter Range (mm)	
Staphylococcus aureus ATCC® 25923	23 - 34[5]	
Escherichia coli ATCC® 25922	24 - 33[5]	

Table 3: Interpretive Criteria for Cefoperazone (based on older and proposed breakpoints)



Method	Organism	Susceptible	Intermediate	Resistant
MIC (μg/mL)	Enterobacterales (Cefoperazone/S ulbactam)	≤ 16	32	≥ 64[2]
Disk Diffusion (75 μg disk)	General	≥ 18 mm	15 - 17 mm	≤ 14 mm

Disclaimer: The interpretive criteria presented in Table 3 are based on proposed values from a research study for Cefoperazone/Sulbactam and older, potentially outdated, criteria for the Cefoperazone disk diffusion test. Current, official CLSI breakpoints for Cefoperazone are limited.

Experimental Protocols Broth Microdilution MIC Testing Protocol

This method determines the MIC in a liquid medium using 96-well microtiter plates.

- a. Preparation of Cefoperazone Stock Solution:
- Weigh a precise amount of Cefoperazone powder.
- Consult the manufacturer's instructions for the appropriate solvent (typically sterile water or a buffer).
- Prepare a stock solution at a concentration of at least 1000 μg/mL.[6]
- For Cefoperazone/Sulbactam, prepare the stock solution to maintain the desired ratio (e.g., 2:1).
- b. Inoculum Preparation:
- From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.
- Suspend the colonies in a sterile broth or saline solution.



- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
- Within 15 minutes of standardization, dilute the suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
- c. Microtiter Plate Preparation and Inoculation:
- Dispense 100 μL of sterile CAMHB into all wells of a 96-well plate.
- Add 100 μL of the Cefoperazone stock solution to the first column of wells.
- Perform serial twofold dilutions by transferring 100 μL from the first column to the second, mixing well, and continuing this process across the plate to the desired final concentration.
 Discard 100 μL from the last dilution well.
- The final volume in each well should be 100 μL.
- Inoculate each well (except the sterility control well) with the prepared bacterial suspension.
- Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
- d. Incubation and Interpretation:
- Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
- The MIC is the lowest concentration of Cefoperazone that shows no visible growth (turbidity) in the well.

Agar Dilution MIC Testing Protocol

This method involves incorporating the antibiotic into an agar medium.

- a. Preparation of Cefoperazone-Containing Agar Plates:
- Prepare a series of Cefoperazone solutions at 10 times the final desired concentrations.



- Melt Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.
- Add 2 mL of each Cefoperazone dilution to 18 mL of molten MHA to create a series of plates with twofold dilutions of the antibiotic.
- Pour the agar into sterile petri dishes and allow them to solidify.
- b. Inoculum Preparation:
- Prepare the inoculum as described in the broth microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.
- c. Inoculation, Incubation, and Interpretation:
- Spot-inoculate approximately 1-2 μL of the standardized bacterial suspension onto the surface of each Cefoperazone-containing agar plate and a growth control plate (no antibiotic).
- Allow the inoculum spots to dry before inverting the plates.
- Incubate the plates at 35°C ± 2°C for 16-20 hours.
- The MIC is the lowest concentration of Cefoperazone that completely inhibits the growth of the organism.

Kirby-Bauer Disk Diffusion Testing Protocol

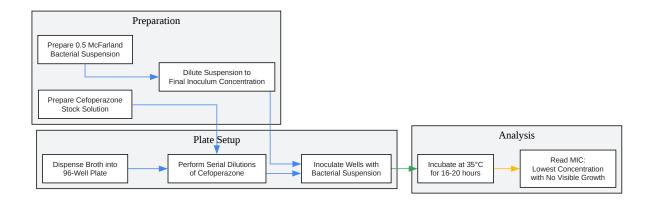
This is a qualitative method to determine the susceptibility of bacteria to Cefoperazone.

- a. Inoculum and Plate Preparation:
- Prepare a standardized inoculum equivalent to a 0.5 McFarland standard.
- Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
- Allow the plate to dry for 3-5 minutes.
- b. Disk Application and Incubation:



- Aseptically apply a Cefoperazone disk (commonly 75 μ g) to the surface of the inoculated agar plate.
- Gently press the disk to ensure complete contact with the agar.
- Invert the plate and incubate at 35°C ± 2°C for 16-18 hours.
- c. Interpretation:
- Measure the diameter of the zone of inhibition (the area of no bacterial growth) around the disk in millimeters.
- Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints (see Table 3).

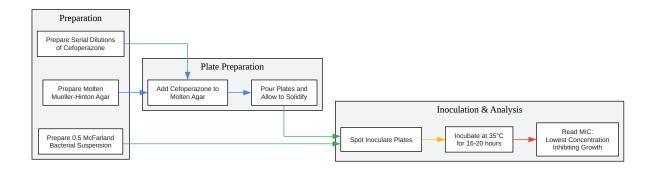
Mandatory Visualizations



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Caption: Workflow for Broth Microdilution MIC Testing.





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Caption: Workflow for Agar Dilution MIC Testing.



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Caption: Workflow for Kirby-Bauer Disk Diffusion Testing.

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